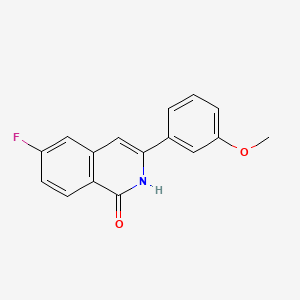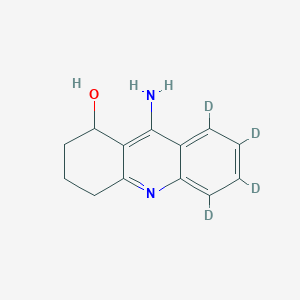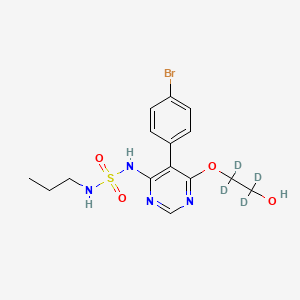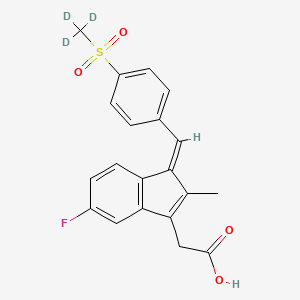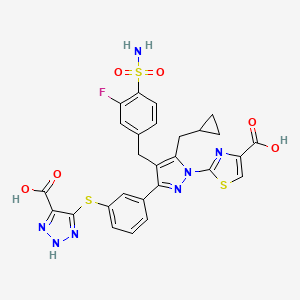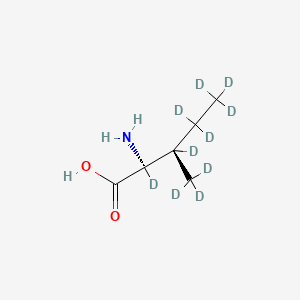
3-Ethylthio withaferin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylthio withaferin A involves the modification of withaferin A through the introduction of an ethylthio group. One common method is the regioselective Michael addition of ethyl mercaptan to the unsaturated carbonyl system of withaferin A. This reaction is typically carried out under mild conditions using a base catalyst such as sodium ethoxide in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Ethylthio withaferin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethylthio withaferin A has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel compounds with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Research focuses on its anticancer, anti-inflammatory, and immunomodulatory activities.
Mechanism of Action
3-Ethylthio withaferin A exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and disrupting the mitochondrial membrane potential.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of transcription factors such as NF-κB and AP-1.
Immunomodulatory Activity: It enhances the activity of immune cells, including macrophages and T cells, thereby boosting the immune response.
Comparison with Similar Compounds
3-Ethylthio withaferin A is unique compared to other withaferin A derivatives due to the presence of the ethylthio group, which enhances its chemical stability and biological activity. Similar compounds include:
Withaferin A: The parent compound with a broad spectrum of biological activities.
2,3-Dihydro-3β-methoxy withaferin A: A derivative with modifications at the 2,3 positions, showing distinct biological properties.
2,3-Dihydrowithaferin A-3β-O-sulphate: Another derivative with modifications that enhance its solubility and bioavailability.
Properties
Molecular Formula |
C30H44O6S |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(2R,5S,6R,7R,9R,16S)-5-ethylsulfanyl-6-hydroxy-15-[(1S)-1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |
InChI |
InChI=1S/C30H44O6S/c1-6-37-23-13-24(32)29(5)21-9-10-28(4)19(16(3)22-11-15(2)18(14-31)27(34)35-22)7-8-20(28)17(21)12-25-30(29,36-25)26(23)33/h16-17,19-23,25-26,31,33H,6-14H2,1-5H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1 |
InChI Key |
VCJUCJWGFCDZKZ-OZFFHUCCSA-N |
Isomeric SMILES |
CCS[C@H]1CC(=O)[C@@]2(C3CC[C@]4(C(C3C[C@@H]5[C@@]2([C@H]1O)O5)CCC4[C@H](C)C6CC(=C(C(=O)O6)CO)C)C)C |
Canonical SMILES |
CCSC1CC(=O)C2(C3CCC4(C(C3CC5C2(C1O)O5)CCC4C(C)C6CC(=C(C(=O)O6)CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


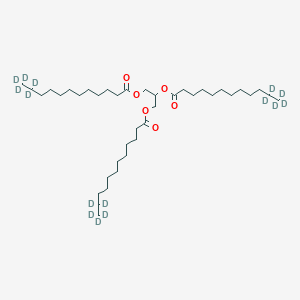
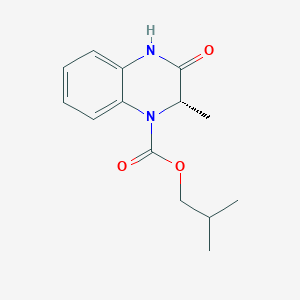
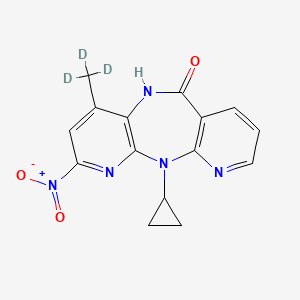
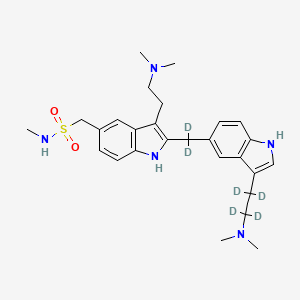
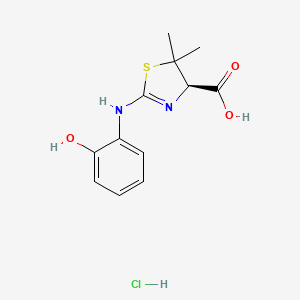
![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
